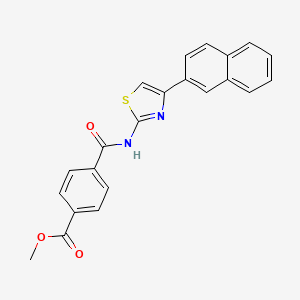

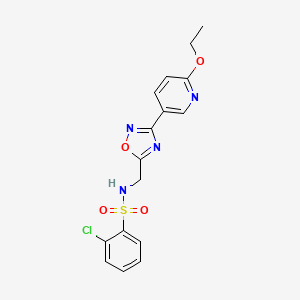

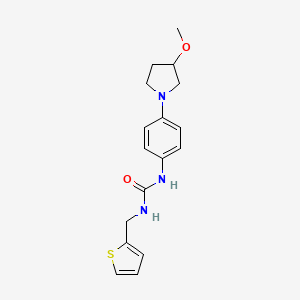

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly discussed in the provided papers, the papers do provide insights into the chemistry of related quinoline compounds, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. Paper describes the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, which are produced by reacting 4-azido-7-chloroquinoline with β-ketoesters in the presence of pyrrolidine. This method could potentially be adapted for the synthesis of the target compound by modifying the β-ketoester used in the reaction to introduce the ethoxyphenyl group at the appropriate position on the quinoline ring.

Molecular Structure Analysis

Quinoline derivatives typically exhibit planar molecular structures due to the conjugated system of the quinoline ring. The presence of substituents like chloro, ethoxyphenyl, and methyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The molecular structure of the target compound would likely show a planar quinoline core with substituents extending from the ring.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and reaction conditions. Paper discusses the reaction of 7-chloro-4-methoxyquinoline with thiophosgene, leading to ring scission and the formation of other heterocyclic systems. This indicates that the chlorine substituent on the quinoline ring is reactive and can participate in further chemical transformations. The target compound may also undergo similar reactions, with the ethoxyphenyl group influencing the reactivity of the quinoline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and acidity. For instance, the introduction of a carboxylic acid group in the target compound would likely increase its acidity and polarity compared to unsubstituted quinoline. The antioxidant properties of some quinoline derivatives, as mentioned in paper , suggest that the target compound might also exhibit similar properties, which could be explored in further studies.

科学的研究の応用

Photodegradation Studies

- Photodegradation in Aqueous Systems: The photodegradation of quinolinecarboxylic herbicides, closely related to 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, was studied in aqueous solution under different irradiation wavelengths. The study revealed the effects of UV and sunlight irradiation, particularly in the presence of titanium dioxide, on the degradation of these compounds (Pinna & Pusino, 2012).

Synthesis and Transformation

- Synthesis and Transformations: Research focused on the synthesis of quinoline derivatives, including methods to create 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)-2-methylquinolines, which are structurally similar to the compound . This involved reactions with anesthesin and anthranilic acid (Avetisyan et al., 2005).

Chemical Reduction Studies

- Ruthenium Catalyzed Reduction: A study on the reduction of nitroarenes and azaaromatic compounds, which include quinolines, used formic acid and a ruthenium catalyst. This demonstrated how 2-methylquinoline was hydrogenated to 1,2,3,4-tetrahydro-2-methylquinoline (Watanabe et al., 1984).

Antimicrobial Research

- Antimicrobial Activity of Quinoline Derivatives: A study explored the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, including intermediates like 7-chloro-2-phenyl-quinoline-4-carboxylic acid. These compounds were tested for in vitro antimicrobial activity against various microorganisms, demonstrating broad-spectrum effectiveness (Bhatt & Agrawal, 2010).

Antioxidant and Prooxidant Effects

- Antioxidative/Prooxidative Effects on Hemolysis: Research investigated the antioxidative or prooxidative effect of 7-Chloro-4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes. The study revealed that the structural and distributive status of these compounds significantly influenced their effects (Liu et al., 2002).

特性

IUPAC Name |

7-chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-3-24-17-7-5-4-6-13(17)16-10-14(19(22)23)12-8-9-15(20)11(2)18(12)21-16/h4-10H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOBSUJEQIYUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine](/img/structure/B2543174.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2543175.png)

![1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2543187.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2543188.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2543190.png)

![N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2543194.png)